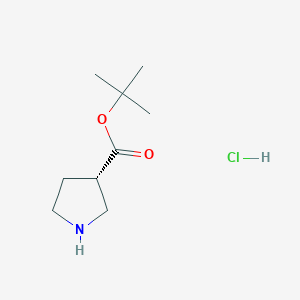![molecular formula C11H13BrClN B6164930 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride CAS No. 2551157-16-3](/img/no-structure.png)
3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1359705-81-9 . It has a molecular weight of 276.6 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride involves the condensation of 4-bromobenzaldehyde with pyrrolidine in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromobenzaldehyde", "pyrrolidine", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde and pyrrolidine in a suitable solvent, such as ethanol or methanol.", "Step 2: Add a catalyst, such as piperidine or triethylamine, to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours, until the desired product is formed.", "Step 4: Allow the reaction mixture to cool, then add hydrochloric acid to form the hydrochloride salt.", "Step 5: Isolate the product by filtration or extraction, and purify it by recrystallization or chromatography." ] } | |
Número CAS |
2551157-16-3 |
Nombre del producto |
3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride |
Fórmula molecular |
C11H13BrClN |
Peso molecular |
274.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



